molecular formula C9H9NO3S B3050249 Benzenecarbothioic acid, 4-nitro-, S-ethyl ester CAS No. 24524-95-6

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester

Cat. No.: B3050249
CAS No.: 24524-95-6
M. Wt: 211.24 g/mol
InChI Key: OCUSVOYGBFETNB-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol. This compound is characterized by the presence of a benzenecarbothioic acid core with a nitro group at the 4-position and an ethyl ester functional group attached to the sulfur atom. It is a derivative of benzenecarbothioic acid and is used in various chemical applications.

Preparation Methods

The synthesis of benzenecarbothioic acid, 4-nitro-, S-ethyl ester typically involves the esterification of benzenecarbothioic acid derivatives. One common method is the reaction of benzenecarbothioic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzenecarbothioic acid, 4-nitro-, S-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active benzenecarbothioic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester can be compared with other similar compounds, such as:

    Benzenecarbothioic acid, S-methyl ester: This compound has a methyl ester group instead of an ethyl ester group, resulting in different reactivity and physical properties.

    Benzenecarbothioic acid: The parent compound without the nitro or ester groups, which has different chemical behavior and applications.

    Benzenecarbothioic acid, 4-nitro-, S-methyl ester: Similar to the ethyl ester derivative but with a methyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

S-ethyl 4-nitrobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSVOYGBFETNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407510
Record name Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24524-95-6
Record name Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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